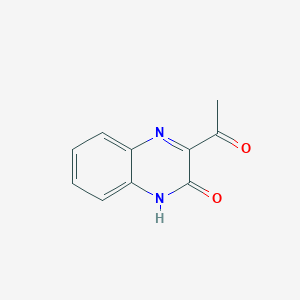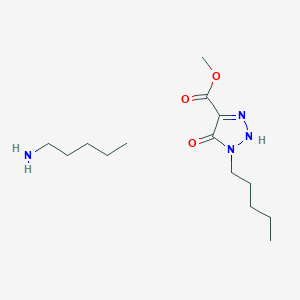![molecular formula C11H17N3O3 B14358154 Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate CAS No. 90579-17-2](/img/structure/B14358154.png)
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate typically involves the condensation of an amino ester with an imidazole derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of a dehydrogenating catalyst such as platinum on alumina . These methods are scalable and can produce large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
90579-17-2 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-11(16)4-3-10(15)13-6-5-9-7-12-8-14-9/h7-8H,2-6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
JOGXNQHHHGOILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)

![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
